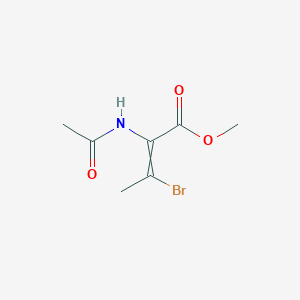
Methyl 2-acetamido-3-bromobut-2-enoate
Descripción general
Descripción
“Methyl 2-acetamido-3-bromobut-2-enoate” is a chemical compound with the molecular formula C7H10BrNO3. It is also known by its CAS number 188656-16-8 . This compound is related to “Methyl 4-bromocrotonate”, which is used in the synthesis of highly substituted benzoxepines or benzopyrans .
Physical And Chemical Properties Analysis
“Methyl 2-acetamido-3-bromobut-2-enoate” has a molecular weight of 236.06 g/mol . It has a density of 1.476g/cm3 . The boiling point is 352.948ºC at 760 mmHg . The compound’s refractive index is 1.504 .Aplicaciones Científicas De Investigación
Silver-induced Coupling : A study on the reaction of methyl 4-bromobut-2-enoate and silver showed the formation of various coupled products, which are useful in synthesizing complex organic molecules (Della & Kendall, 1969).
Suzuki Coupling in HIV-1 Protease Inhibitors : A ligand-free Suzuki coupling protocol was developed to unite methyl (E)-4-bromobut-2-enoate with arylboronic acids, leading to the synthesis of various methyl 4-arylcrotonates, which are significant in the preparation of HIV-1 protease inhibitors (Chiummiento et al., 2012).
Synthesis of α-Methylidene- and α-Alkylidene-β-lactams : Methyl 2-(1-hydroxyalkyl)prop-2-enoates were transformed into various N-substituted methyl enoates, leading to the formation of β-lactams with potential pharmaceutical applications (Buchholz & Hoffmann, 1991).
Reactions with Aldehydes and Tributylchlorostannane : A study explored the reactions of methyl 3-bromomethylbut-3-enoate with various aldehydes and tributylchlorostannane, leading to the synthesis of important organic intermediates, such as δ-hydroxy-β-methylidenecarboxylic acid esters (Mineeva & Kulinkovich, 2008).
Enoate Reductase-Mediated Preparation of Key Intermediates : Enoate reductases were used to develop a biocatalyzed approach for the preparation of methyl (S)-2-bromobutanoate, a key intermediate in the synthesis of certain chiral drugs (Brenna et al., 2012).
Propiedades
IUPAC Name |
methyl 2-acetamido-3-bromobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDNFRLAPPLLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610155 | |
| Record name | Methyl 2-acetamido-3-bromobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-3-bromobut-2-enoate | |
CAS RN |
188656-16-8 | |
| Record name | Methyl 2-acetamido-3-bromobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



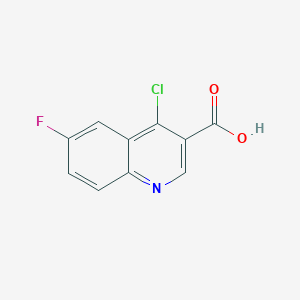

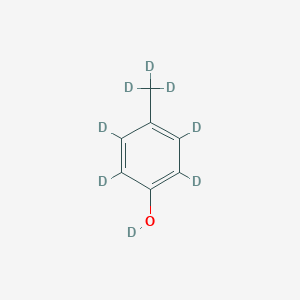
![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
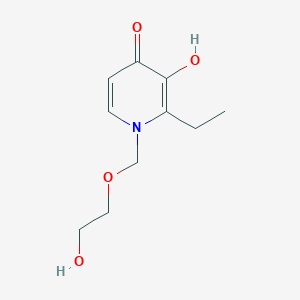
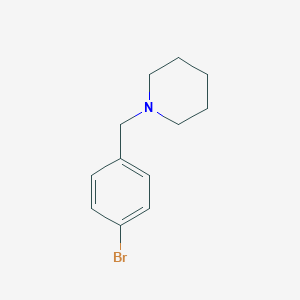

![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
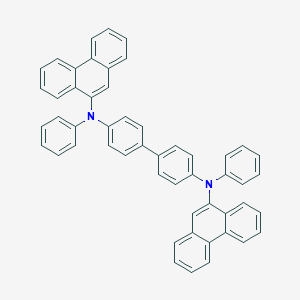
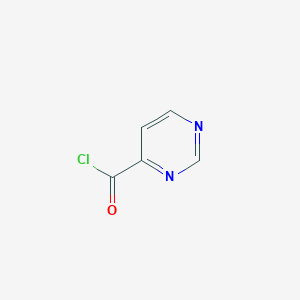
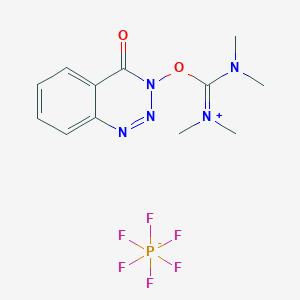
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)

